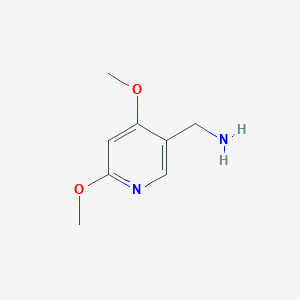

(4,6-Dimethoxypyridin-3-YL)methanamine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

Pyridine scaffolds are ubiquitous in a vast array of chemical compounds, from pharmaceuticals and agrochemicals to materials science. mdpi.comnih.gov Their importance stems from several key characteristics:

Electronic Nature : The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarized ring system with a net dipole moment. This influences the ring's reactivity, making it generally less susceptible to electrophilic aromatic substitution than benzene, but more prone to nucleophilic attack, particularly at the 2 and 4-positions. nih.gov

Basicity : The lone pair of electrons on the nitrogen atom imparts basic properties to pyridine, allowing it to act as a base or a nucleophile. This basicity can be tuned by the presence of various substituents on the ring.

Coordination Chemistry : The nitrogen lone pair also enables pyridine and its derivatives to act as ligands, forming stable complexes with a wide range of metal ions. This property is exploited in catalysis and the development of functional materials.

Biological Activity : The pyridine ring is a common feature in many biologically active molecules, including natural products like nicotine (B1678760) and vitamin B6, as well as a multitude of synthetic drugs. Its ability to participate in hydrogen bonding and other intermolecular interactions makes it a valuable pharmacophore in drug design.

The synthesis of substituted pyridines is a mature yet continually evolving field of organic chemistry, with numerous methods developed to access a wide diversity of functionalized derivatives. mdpi.comnih.gov

Role of Aminomethyl Groups in Molecular Architectures and Reactivity

The aminomethyl group (-CH2NH2) is a fundamental functional group that introduces a primary amine onto a carbon framework. Its presence in a molecule imparts several important properties:

Basicity and Nucleophilicity : The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, making it basic and nucleophilic. This allows it to participate in a wide range of chemical reactions, including acid-base reactions, alkylations, and acylations.

Hydrogen Bonding : The presence of N-H bonds allows the aminomethyl group to act as both a hydrogen bond donor and acceptor. This capability is crucial for influencing the physical properties of a compound, such as its melting point, boiling point, and solubility, as well as its interactions with biological targets.

Synthetic Handle : The aminomethyl group serves as a versatile synthetic handle, allowing for the further elaboration of the molecular structure. It can be readily converted into other functional groups or used as a point of attachment for other molecular fragments.

In the context of medicinal chemistry, the introduction of an aminomethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its water solubility and ability to interact with biological receptors.

Structural Context of (4,6-Dimethoxypyridin-3-YL)methanamine within Heterocyclic Chemistry

This compound belongs to the class of substituted pyridines. The specific arrangement of its functional groups—two methoxy (B1213986) groups at positions 4 and 6, and an aminomethyl group at position 3—creates a unique electronic and steric environment on the pyridine ring.

The methoxy groups (-OCH3) are electron-donating through resonance and electron-withdrawing through induction. Their presence at the 4- and 6-positions significantly influences the electron density of the pyridine ring, which in turn affects its reactivity and basicity. The aminomethyl group at the 3-position introduces a basic and nucleophilic center.

Chemical Properties and Synthesis

While detailed experimental data for this compound is not extensively documented, its properties can be inferred from its structure and comparison with related compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.19 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Boiling Point | Estimated to be in the range of 250-300 °C |

| Solubility | Expected to be soluble in organic solvents and moderately soluble in water |

| pKa (of the aminomethyl group) | Estimated to be around 9-10 |

A plausible synthetic route to this compound could start from a readily available substituted pyridine. For instance, starting from 4,6-dimethoxynicotinonitrile, a reduction of the nitrile group would yield the desired aminomethyl functionality. Alternatively, a multi-step synthesis could involve the construction of the substituted pyridine ring followed by the introduction of the aminomethyl group. The synthesis of a related compound, 2-amino-4,6-dimethoxypyrimidine, has been reported, which could potentially be adapted. google.com

Structure

3D Structure

Properties

CAS No. |

1256822-95-3 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

(4,6-dimethoxypyridin-3-yl)methanamine |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-3-8(12-2)10-5-6(7)4-9/h3,5H,4,9H2,1-2H3 |

InChI Key |

GOGLDENAZIPXQP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1CN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4,6 Dimethoxypyridin 3 Yl Methanamine

Established Synthetic Pathways for (4,6-Dimethoxypyridin-3-YL)methanamine

There are no established or published synthetic pathways specifically detailing the preparation of this compound. Information regarding precursor-based transformations or multi-step synthesis from readily available pyridine (B92270) derivatives leading to this compound is absent from the current body of scientific literature.

Precursor-Based Transformations

No literature has been identified that describes the transformation of a direct precursor to this compound.

Multi-Step Synthesis from Readily Available Pyridine Derivatives

Detailed multi-step synthetic routes starting from common pyridine derivatives to yield this compound are not documented. While syntheses of related compounds, such as 2-amino-4,6-dimethoxypyrimidine, have been reported, these methods are not directly applicable to the synthesis of the target molecule. google.comgoogle.comgoogle.com

Development of Novel and Efficient Synthetic Routes

The development of novel synthetic routes is an active area of research in organic chemistry. However, there is no specific information available on the development of new methods for the synthesis of this compound.

Transition-Metal Catalyzed Approaches to this compound

While transition-metal catalysis is a powerful tool for the synthesis of complex molecules, no studies have been published that apply these methods to the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

There is no information available regarding the application of green chemistry principles to the synthesis of this compound.

No solvent-free reaction conditions have been reported for the synthesis of this compound.

Catalyst Optimization for Reduced Environmental Impact

Information regarding the optimization of catalysts specifically for the synthesis of this compound with a focus on green chemistry principles is not available in the surveyed literature. General approaches for reducing the environmental impact of amine synthesis often focus on using non-toxic, reusable catalysts such as palladium on carbon (Pd/C) or nickel catalysts for hydrogenation, which offer high efficiency and can be recovered and reused. rsc.orgwikipedia.org The development of green catalytic systems, for instance using thiamine (B1217682) hydrochloride or palladium nanoparticles, aims to perform reactions under solvent-free or milder conditions, thus minimizing waste. rsc.orgresearchgate.net However, no studies applying these principles directly to the synthesis of this compound have been identified.

Chemo- and Regioselective Synthesis Strategies

Detailed chemo- and regioselective synthesis strategies for creating the this compound scaffold are not described in published research. The synthesis of substituted pyridines often requires careful control to achieve the desired substitution pattern (regioselectivity) and to ensure that functional groups are modified selectively (chemoselectivity). For a molecule like this compound, a key challenge would be the selective introduction of the methanamine group at the C3 position while the methoxy (B1213986) groups are at C4 and C6. Without specific literature, any proposed strategy would be purely theoretical.

Scalable Synthesis and Process Optimization for this compound

There is no available information on the scalable synthesis or process optimization for the production of this compound. Process optimization for fine chemical manufacturing typically involves studies to maximize yield, minimize reaction times, reduce the number of synthetic steps, and ensure the process is safe and economically viable on an industrial scale. This includes optimizing parameters such as temperature, pressure, catalyst loading, and solvent choice. For instance, moving from batch to continuous flow reactors can often improve efficiency and safety. Without pilot-plant or industrial-scale synthesis data for this specific compound, a discussion on its process optimization cannot be provided.

Chemical Reactivity and Transformation of 4,6 Dimethoxypyridin 3 Yl Methanamine

Reactivity of the Aminomethyl Moiety

The aminomethyl group, a primary amine attached to the pyridine (B92270) core via a methylene (B1212753) bridge, is a key center of reactivity. Its chemical behavior is largely characterized by the nucleophilic nature of the nitrogen atom's lone pair of electrons.

Nucleophilic Reactivity of the Primary Amine

The primary amine functionality in (4,6-Dimethoxypyridin-3-YL)methanamine serves as a potent nucleophile. byjus.com This reactivity stems from the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers. msu.edu Common reactions involving this nucleophilic character include alkylation and acylation.

Alkylation: The amine can react with alkyl halides in an SN2 reaction to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. The enhanced nucleophilicity of nitrogen compared to oxygen is a well-established principle. msu.edu

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of stable amide derivatives. This transformation is often used as a protecting strategy for the amino group to moderate its reactivity during other chemical modifications. byjus.com

Table 1: Representative Nucleophilic Reactions of the Primary Amine

| Reaction Type | Electrophile Example | Product Type |

|---|---|---|

| Alkylation | Methyl Iodide | Secondary Amine |

| Acylation | Acetyl Chloride | Amide |

Electrophilic Reactions of the Aminomethyl Group

While the primary amine is fundamentally nucleophilic, the term "electrophilic reactions" in this context can refer to processes where the amine reacts with an electrophile. wikipedia.org Due to the presence of the lone pair, the nitrogen atom readily attacks a wide range of electrophilic species. byjus.com This includes reactions with carbonyl compounds, epoxides, and other electron-deficient molecules, leading to the formation of new carbon-nitrogen bonds. The basicity of the amine also means it will readily react with acids in a protonation event, forming a pyridinium (B92312) salt. wikipedia.org

Condensation Reactions and Imine Formation

A hallmark reaction of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. msu.edu This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is typically reversible and can be driven to completion by removing water from the reaction mixture. These imine intermediates can be subsequently reduced to form secondary amines.

Pyridine Ring Reactivity and Functionalization

The pyridine ring itself is an aromatic heterocycle whose reactivity is significantly modified by its substituents: two electron-donating methoxy (B1213986) groups and an aminomethyl group.

Electrophilic Aromatic Substitution on the Dimethoxypyridine Core

The pyridine ring is inherently electron-deficient compared to benzene, making it generally less reactive towards electrophilic aromatic substitution (SEAr). wikipedia.orguoanbar.edu.iq The electronegative nitrogen atom deactivates the ring, and in acidic conditions, protonation of the nitrogen further increases this deactivation. uoanbar.edu.iqlibretexts.org

However, in this compound, the presence of two strongly activating methoxy groups at positions 4 and 6 significantly enhances the electron density of the ring. wikipedia.org These groups are ortho, para-directing. The aminomethyl group at position 3 is a weakly activating, ortho, para-director. The combined effect of these substituents directs incoming electrophiles primarily to the C2 and C5 positions, which are ortho and/or para to the activating groups.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating Substituents | Predicted Reactivity |

|---|---|---|

| C2 | Ortho to 3-CH₂NH₂, Para to 4-OCH₃ | Highly Favored |

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, although the latter can be complicated by the basic nitrogen coordinating with the Lewis acid catalyst. wikipedia.orgwikipedia.org

Nucleophilic Aromatic Substitution Pathways

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). wikipedia.orgstackexchange.com The stability of the negatively charged intermediate (Meisenheimer complex) is key to this reactivity. stackexchange.com

In the case of this compound, the C4 and C6 positions are occupied by methoxy groups. While methoxy is not a typical leaving group in classical SNAr reactions, certain modern methodologies, sometimes involving transition-metal-free processes, can facilitate the amination of methoxypyridines. ntu.edu.sg For instance, reactions with strong nucleophiles under specific conditions can lead to the displacement of a methoxy group. The Chichibabin reaction, which involves amination at the C2 position with sodium amide, is a classic example of nucleophilic substitution on a pyridine ring, though it requires a free C-H bond at that position. uoanbar.edu.iq

Metalation and Cross-Coupling Reactions at the Pyridine Ring

The pyridine ring of this compound is activated for various modifications, including directed metalation and subsequent cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.

Directed ortho-Metalation (DoM): The methoxy group is a well-established directed metalation group (DMG) that facilitates regioselective deprotonation at the adjacent ortho-position by strong organolithium bases like n-butyllithium. ntu.edu.sgwikipedia.org In this compound, the methoxy groups at C4 and C6, along with the aminomethyl group at C3, cooperatively influence the site of metalation. The heteroatoms (oxygen and nitrogen) in these groups coordinate to the lithium ion, directing the base to deprotonate a nearby C-H bond. wikipedia.orgbaranlab.org The C5 position is doubly activated by the C4 and C6 methoxy groups, making it a highly probable site for lithiation. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl (B83357) chlorides) to introduce new substituents specifically at the C5 position. ntu.edu.sgresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. acs.orgnih.gov For this compound to participate in these reactions, it would typically first be converted into a suitable derivative, such as a halopyridine (e.g., bromo- or iodo-substituted) or a pyridylboronic acid. Assuming the synthesis of such a precursor (e.g., 5-bromo-(4,6-dimethoxypyridin-3-YL)methanamine), it could be coupled with various aryl or heteroaryl boronic acids. Standard Suzuki coupling conditions, often employing a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base, and a suitable solvent system, would facilitate the formation of a new biaryl linkage at the pyridine ring. acs.orgcdnsciencepub.com The presence of the primary amine and methoxy groups is generally tolerated under these conditions without the need for protecting groups. acs.org

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 65-100 °C | cdnsciencepub.com |

| Pd(PPh₃)₂Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | Reflux | acs.org |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | nih.gov |

Transformations Involving Methoxy Groups

The two methoxy groups on the pyridine ring are key functional handles that can be subjected to demethylation or substitution reactions.

Demethylation Reactions

The ether linkages of the methoxy groups can be cleaved to yield the corresponding hydroxypyridines (pyridones). This transformation is typically achieved using strong acids or Lewis acids. Common reagents for the demethylation of aryl methyl ethers include boron tribromide (BBr₃), hydrobromic acid (HBr), and pyridinium hydrochloride at high temperatures. The choice of reagent is critical to avoid undesired side reactions on the aminomethyl group or the pyridine ring itself. For instance, BBr₃ is a powerful and often high-yielding reagent for cleaving aryl ethers under relatively mild conditions. Selective demethylation of one methoxy group over the other could potentially be achieved by carefully controlling reaction conditions, although this would be challenging due to their similar electronic environments. In some systems, selective demethylation of polymethoxy compounds has been achieved using aqueous piperidine (B6355638). nih.gov

Substitution of Methoxy Groups

The methoxy groups, particularly at the C4 and C6 positions, can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. stackexchange.compearson.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at these positions. While this reaction often requires activation by an additional electron-withdrawing group, protocols have been developed for the direct amination of non-activated methoxypyridines. One effective method involves using a sodium hydride-lithium iodide composite to replace methoxy groups with primary or secondary amines. ntu.edu.sg This protocol has been shown to be effective for substitution at the C2, C3, and C4 positions of the pyridine ring without causing the collapse of the ring itself. ntu.edu.sg This suggests that the C4 and C6 methoxy groups of this compound could be substituted by a range of amine nucleophiles under these or similar conditions.

| Methoxypyridine Substrate | Amine Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methoxypyridine | Piperidine | NaH, LiI, THF, 60 °C | 3-(Piperidin-1-yl)pyridine | 81% | ntu.edu.sg |

| 2-Methoxypyridine | Piperidine | NaH, LiI, THF, 60 °C | 2-(Piperidin-1-yl)pyridine | 75% | ntu.edu.sg |

| 4-Methoxypyridine | Piperidine | NaH, LiI, THF, 60 °C | 4-(Piperidin-1-yl)pyridine | 71% | ntu.edu.sg |

| 3-Methoxypyridine | n-Butylamine | NaH, LiI, THF, 60 °C | N-Butylpyridin-3-amine | 61% | ntu.edu.sg |

Redox Chemistry of this compound

The compound possesses multiple sites susceptible to both oxidation and reduction, including the pyridine nitrogen, the aromatic ring, and the aminomethyl side chain.

Oxidation:

N-Oxidation: The pyridine nitrogen atom can be oxidized to the corresponding N-oxide using oxidizing agents such as peracids (e.g., m-CPBA) or hydrogen peroxide. wikipedia.org This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. Notably, methods have been developed for the selective N-oxidation of heteroaromatic rings even in the presence of more nucleophilic aliphatic amines, which would be crucial for selectively oxidizing the pyridine nitrogen of the title compound without affecting the aminomethyl group. nih.gov

Side-Chain Oxidation: The primary amine of the aminomethyl group is susceptible to oxidation. Enzymatic systems and chemical oxidants can convert primary amines into imines, which can subsequently hydrolyze to form an aldehyde. nih.gov Further oxidation could lead to the corresponding carboxylic acid at the C3 position. For example, the oxidation of picolines (methylpyridines) to pyridyl carboxylic acids is a known industrial process, suggesting that the -CH₂NH₂ group could potentially be converted to a -COOH group under vigorous oxidative conditions. mdpi.com

Reduction:

Pyridine Ring Reduction: The pyridine ring can be fully or partially hydrogenated to yield piperidine, tetrahydropyridine, or dihydropyridine (B1217469) derivatives. Complete reduction to the corresponding piperidine is typically achieved through catalytic hydrogenation using catalysts like nickel, ruthenium, or rhodium under elevated temperature and pressure. wikipedia.orggatech.edu

Milder or more selective reducing conditions can afford partially hydrogenated products. For example, reduction with lithium aluminum hydride can yield a mixture of dihydropyridines, while Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can also produce dihydropyridines. wikipedia.org Catalytic transfer hydrogenation, using a rhodium catalyst with a formic acid/triethylamine (B128534) mixture, provides an efficient method for reducing pyridinium salts to either tetrahydropyridines or piperidines under mild conditions. liv.ac.uk

Derivatization and Functionalization Strategies of 4,6 Dimethoxypyridin 3 Yl Methanamine

Amine Functionalization for Complex Molecule Synthesis

The primary amine group in (4,6-Dimethoxypyridin-3-YL)methanamine is a versatile handle for a multitude of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds, providing access to a broad range of derivatives.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), yields stable amide derivatives. This transformation is fundamental for linking the pyridine core to carboxylic acid-containing fragments. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, sulfonamides can be readily prepared through the reaction of the amine with sulfonyl chlorides. This reaction, often carried out under similar conditions to acylation, introduces a sulfonyl group, a common pharmacophore in medicinal chemistry. The resulting sulfonamides are generally stable and can participate in further chemical modifications.

Table 1: General Scheme for Acylation and Sulfonylation

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-Acyl Derivative (Amide) |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Derivative (Sulfonamide) |

Alkylation: Direct alkylation of the primary amine with alkyl halides can be used to introduce alkyl groups, leading to secondary and tertiary amines. However, this method can be difficult to control and often results in a mixture of mono- and poly-alkylated products.

Reductive Amination: A more controlled and widely used method for amine alkylation is reductive amination. masterorganicchemistry.com This two-step, often one-pot, procedure involves the initial reaction of the amine with an aldehyde or ketone to form an imine or iminium ion intermediate. ics-ir.org This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. ics-ir.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is particularly effective due to its mildness and selectivity for the iminium ion over the carbonyl precursor. masterorganicchemistry.comics-ir.org This method avoids the issue of over-alkylation and is a cornerstone for the synthesis of diverse amine derivatives. masterorganicchemistry.com

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product |

|---|---|---|

| Aldehyde (R'-CHO) | NaBH(OAc)₃ | Secondary Amine |

| Ketone (R'-CO-R'') | NaBH₃CN | Secondary Amine |

The nucleophilic amine of this compound can be converted into ureas, thioureas, and carbamates, which are important functional groups in many biologically active molecules. Ureas and thioureas are privileged structures in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.

Ureas are typically synthesized by reacting the amine with an isocyanate or by a two-step process involving phosgene (B1210022) or a phosgene equivalent to form an intermediate that then reacts with another amine. nih.gov

Thioureas are similarly prepared using isothiocyanates.

Carbamates can be formed by reacting the amine with chloroformates or by other methods, providing a stable, neutral nitrogen derivative.

The addition of the primary amine to the electrophilic carbon of an isocyanate (R-N=C=O) or an isothiocyanate (R-N=C=S) is a highly efficient and atom-economical method for the synthesis of unsymmetrical ureas and thioureas, respectively. The reaction is typically rapid and proceeds without the need for a catalyst, forming the C-N bond through a straightforward nucleophilic addition mechanism. This strategy is widely employed in drug discovery to connect different molecular fragments. nih.gov

Table 3: Synthesis of Urea and Thiourea Derivatives

| Reagent | Product Type |

|---|---|

| Isocyanate (R-NCO) | N,N'-Disubstituted Urea |

| Isothiocyanate (R-NCS) | N,N'-Disubstituted Thiourea |

Site-Selective Modifications of the Pyridine Nucleus

Beyond the functionalization of the aminomethyl side chain, the pyridine ring itself can be selectively modified. This allows for the introduction of substituents at specific positions on the heterocyclic core, further diversifying the molecular architecture.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on the presence of a directing metalation group (DMG), which coordinates to a strong organolithium base (e.g., n-butyllithium or s-butyllithium) and directs the deprotonation of a nearby ortho-proton. wikipedia.orgbaranlab.org

In the case of this compound, the methoxy (B1213986) groups at the C4 and C6 positions are effective DMGs. wikipedia.org The methoxy group is a moderate directing group that interacts with the lithium reagent, increasing the kinetic acidity of the adjacent protons. organic-chemistry.org The C5 position is ortho to both the C4-methoxy and C6-methoxy groups, making it the most likely site for deprotonation. The primary amine of the aminomethyl group must first be protected (e.g., as a Boc-carbamate) to prevent it from being deprotonated by the strong base.

Following the lithiation step, the resulting aryllithium intermediate can be quenched with a variety of electrophiles to introduce a wide range of substituents at the C5 position with high regioselectivity. organic-chemistry.org

Table 4: Potential Electrophiles for Directed Ortho-Metalation

| Electrophile | Introduced Substituent |

|---|---|

| I₂ | Iodo |

| DMF | Formyl (-CHO) |

| CO₂ | Carboxyl (-COOH) |

| R-X (Alkyl Halide) | Alkyl (R) |

| Me₃SiCl | Trimethylsilyl (-SiMe₃) |

This strategy provides a predictable and efficient route to 5-substituted-4,6-dimethoxypyridine derivatives, which would be difficult to access through classical electrophilic aromatic substitution methods.

Remote Functionalization Approaches

Remote functionalization of the pyridine ring in this compound, targeting positions distant from the aminomethyl group, presents a synthetic challenge due to the inherent reactivity of the pyridine nucleus and the directing effects of the existing substituents. The two methoxy groups at positions 4 and 6 strongly activate the ring towards electrophilic substitution, primarily at the C2 and C5 positions. However, strategies to achieve functionalization at other sites could be envisioned.

One hypothetical approach involves directed ortho-metalation (DoM). By first protecting the aminomethyl group, for instance as an amide, it may be possible to direct a strong base to deprotonate the C2 position, facilitating the introduction of an electrophile. The success of this strategy would depend on the relative acidities of the C2 and C5 protons and the coordinating ability of the protected amino group and the methoxy substituents.

Another speculative strategy could involve a halogen-dance reaction. If a halogen were to be introduced at one of the activated positions (e.g., C5), treatment with a strong, sterically hindered base could promote migration of the halogen to a thermodynamically more stable or kinetically favored position, which could potentially be the C2 position, thereby enabling subsequent functionalization at that site.

Table 1: Hypothetical Remote Functionalization Strategies

| Strategy | Reagents and Conditions | Potential Outcome |

| Directed ortho-metalation (DoM) | 1. Acylation of the amine. 2. Strong base (e.g., LDA, n-BuLi). 3. Electrophile (e.g., I₂, TMSCl). | Functionalization at the C2 position. |

| Halogen-dance reaction | 1. Electrophilic halogenation (e.g., NBS, I₂). 2. Strong, non-nucleophilic base (e.g., LHMDS). | Isomerization of the halogen position to enable further reaction. |

Heterocyclic Ring Formation from this compound Precursors

The primary amine functionality of this compound serves as a versatile handle for the construction of various fused and appended heterocyclic ring systems. These reactions typically involve the formation of new carbon-nitrogen and carbon-carbon bonds through condensation, cyclization, and rearrangement reactions.

A common strategy involves the reaction of the aminomethyl group with bifunctional electrophiles. For example, condensation with β-dicarbonyl compounds, such as acetylacetone (B45752) or diethyl malonate, can lead to the formation of substituted pyrimidines or pyridones, respectively, fused to the pyridine core. Similarly, reaction with α,β-unsaturated ketones or esters could yield dihydropyridine (B1217469) derivatives through a Michael addition followed by cyclization.

The Pictet-Spengler reaction offers another powerful method for the synthesis of fused heterocyclic systems. In a hypothetical scenario, conversion of the aminomethyl group to a more complex primary amine, for instance, by reductive amination with an appropriate aldehyde, could be followed by an acid-catalyzed cyclization onto the C2 or C4 position of the pyridine ring to form a tetrahydro-β-carboline analogue. The success of such a reaction would be highly dependent on the nucleophilicity of the pyridine ring, which is enhanced by the methoxy groups.

Furthermore, the aminomethyl group can be transformed into other functionalities that are precursors to different heterocycles. For instance, oxidation to the corresponding aldehyde would open up pathways to the synthesis of fused pyrazoles, isoxazoles, and other systems through condensation with appropriate hydrazine (B178648) or hydroxylamine (B1172632) derivatives.

Table 2: Potential Heterocyclic Ring Systems from this compound

| Reagent Class | Resulting Heterocycle | Reaction Type |

| β-Dicarbonyl compounds | Fused Pyrimidines/Pyridones | Condensation/Cyclization |

| α,β-Unsaturated carbonyls | Fused Dihydropyridines | Michael Addition/Cyclization |

| Aldehydes (for Pictet-Spengler) | Fused Tetrahydro-β-carbolines | Cyclization |

| Hydrazines (with derived aldehyde) | Fused Pyrazoles | Condensation/Cyclization |

While the specific reactivity of this compound remains a subject for future investigation, the fundamental principles of organic chemistry provide a solid framework for predicting its synthetic utility in the construction of complex molecular architectures.

4,6 Dimethoxypyridin 3 Yl Methanamine As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The structural features of (4,6-Dimethoxypyridin-3-YL)methanamine make it a prime candidate for the synthesis of intricate heterocyclic frameworks, which are central to medicinal chemistry and drug discovery.

Synthesis of Fused Pyridine (B92270) Derivatives

The presence of a reactive aminomethyl group ortho to a methoxy-substituted position on the pyridine ring provides a strategic handle for intramolecular cyclization reactions. This allows for the construction of fused bicyclic and polycyclic systems where the pyridine ring is annulated with another heterocyclic or carbocyclic ring. For instance, condensation reactions of the primary amine with bifunctional electrophiles can lead to the formation of novel pyridopyrimidines, pyridopyrazines, or other related fused heterocycles. The methoxy (B1213986) groups can be further functionalized or demethylated to modulate the electronic properties and biological activity of the resulting fused systems.

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest due to their unique conformational properties and their prevalence in natural products and therapeutic agents. This compound can serve as a key building block in the synthesis of macrocyclic structures. The primary amine can be utilized in macrolactamization reactions with long-chain dicarboxylic acids or their derivatives. Furthermore, the pyridine nitrogen and the aminomethyl group can be involved in multicomponent reactions to form macrocycles incorporating the pyridine scaffold. The methoxy groups can influence the pre-organization of the linear precursors, potentially facilitating the cyclization process.

Role in the Synthesis of Scaffolds for Chemical Research

The inherent structural motifs of this compound make it a valuable precursor for the development of novel molecular scaffolds that can be further elaborated for various research purposes.

Precursor for Advanced Organic Materials

The pyridine ring, known for its electron-deficient nature, combined with the electron-donating methoxy groups, imparts interesting electronic properties to this compound. Derivatives of this compound, particularly those resulting from the transformation of the aminomethyl group into extended conjugated systems, could find applications as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials. The ability to tune the electronic properties through modification of the pyridine ring and its substituents is a key advantage in the design of new functional materials.

Building Block for Ligand Design

The nitrogen atom of the pyridine ring and the primary amine group in this compound are excellent coordination sites for metal ions. This makes the compound and its derivatives attractive building blocks for the design and synthesis of novel ligands for coordination chemistry and catalysis. The denticity of the resulting ligands can be controlled by further functionalization. For example, reaction of the primary amine with other chelating moieties can lead to the formation of polydentate ligands capable of forming stable complexes with a variety of transition metals. These complexes can be explored for their catalytic activity, magnetic properties, or as sensing agents.

Advanced Spectroscopic Characterization and Structural Elucidation of 4,6 Dimethoxypyridin 3 Yl Methanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for delineating the molecular framework of organic compounds in solution. For (4,6-Dimethoxypyridin-3-YL)methanamine, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete assignment of proton and carbon signals, as well as insights into the molecule's conformation.

Multi-Dimensional NMR Techniques for Proton and Carbon Assignment

The complexity of the NMR spectra of substituted pyridines necessitates the use of two-dimensional (2D) NMR techniques to resolve overlapping signals and establish connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in the complete assignment of the ¹H and ¹³C NMR spectra of this compound.

A COSY experiment would reveal the scalar couplings between adjacent protons. For instance, the protons of the aminomethyl group would show a correlation to each other. HSQC provides direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the carbon signals for the methoxy (B1213986) groups, the aminomethyl group, and the pyridine (B92270) ring carbons that bear a proton. The HMBC experiment is crucial for identifying longer-range (two- and three-bond) correlations between protons and carbons. This technique would be used to assign the quaternary carbons of the pyridine ring by observing correlations from the methoxy protons and the aminomethyl protons to these carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H2 | ~8.1 | - | C3, C4, C6 |

| C2 | - | ~150 | H5, OCH₃ (at C4) |

| C3 | - | ~120 | H2, H5, CH₂NH₂ |

| C4 | - | ~165 | H2, H5, OCH₃ (at C4) |

| H5 | ~6.5 | - | C3, C4, C6 |

| C5 | - | ~100 | H2, OCH₃ (at C6) |

| C6 | - | ~160 | H2, H5, OCH₃ (at C6) |

| CH₂NH₂ | ~3.8 | ~40 | C2, C3, C4 |

| NH₂ | ~1.8 (broad) | - | CH₂ |

| OCH₃ (at C4) | ~3.9 | ~55 | C4 |

| OCH₃ (at C6) | ~3.9 | ~55 | C6 |

Note: Predicted values are based on the analysis of similar substituted pyridine compounds. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Elucidation of Stereochemical Features

While this compound itself is not chiral and does not possess stereocenters, NMR spectroscopy can be employed to study its conformational preferences. The rotation around the C3-CH₂NH₂ bond and the orientation of the methoxy groups relative to the pyridine ring can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional structure and preferred conformation in solution. For instance, NOE correlations between the aminomethyl protons and the H2 or H5 protons on the pyridine ring would indicate specific rotational conformers.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule. For this compound, high-resolution mass spectrometry and tandem mass spectrometry are essential for confirming its elemental composition and elucidating its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in the confirmation of the identity of a newly synthesized compound. For this compound (C₈H₁₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value.

Predicted HRMS Data for this compound:

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₈H₁₃N₂O₂⁺ | 169.0977 |

The experimental measurement of the m/z value to within a few parts per million (ppm) of the calculated value would provide strong evidence for the proposed elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated molecule of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the structure of the molecule. The fragmentation of protonated this compound is expected to involve cleavages at the weakest bonds and rearrangements characteristic of substituted pyridines, ethers, and amines.

Predicted Key Fragmentations in the MS/MS Spectrum of [C₈H₁₂N₂O₂ + H]⁺:

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 169.1 | 152.1 | NH₃ | [M+H-NH₃]⁺ (Formation of a tropylium-like ion) |

| 169.1 | 138.1 | CH₂O | [M+H-CH₂O]⁺ (Loss of formaldehyde (B43269) from a methoxy group) |

| 169.1 | 124.1 | CH₃O• + H₂ | [M+H-CH₃O•-H₂]⁺ (Loss of a methoxy radical followed by rearrangement) |

| 169.1 | 94.1 | C₂H₅NO₂ | [M+H-C₂H₅NO₂]⁺ (Cleavage of the aminomethyl and a methoxy group) |

Note: The proposed fragmentations are based on general fragmentation rules for similar compound classes.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and, when used together, can provide a comprehensive vibrational profile of this compound.

The FTIR and Raman spectra would be expected to show characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy groups.

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H stretch (amine) | 3400-3250 (two bands) | Weak |

| C-H stretch (aromatic) | 3100-3000 | Strong |

| C-H stretch (aliphatic) | 2950-2850 | Moderate |

| C=C, C=N stretch (pyridine ring) | 1600-1450 | Strong |

| CH₂ scissoring | ~1450 | Weak |

| C-O stretch (aryl ether) | 1250-1200 (asymmetric), 1050-1000 (symmetric) | Moderate |

| C-N stretch (amine) | 1250-1020 | Weak |

| Ring breathing (pyridine) | ~1000 | Strong |

Note: These are predicted frequency ranges. The exact peak positions and intensities can be influenced by the molecular environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fiveable.menih.gov The method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays allow for the calculation of an electron density map, from which the positions of individual atoms can be deduced, revealing exact bond lengths, bond angles, and torsional angles. nih.gov

For a compound like this compound, a successful single-crystal X-ray diffraction study would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridine ring, the orientation of the methoxy and methanamine substituents relative to the ring, and the specific bond parameters. Furthermore, the analysis of the crystal packing would shed light on intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state architecture. nih.gov

The crystallization process itself is a critical first step, often requiring screening of various solvents and conditions to obtain crystals of suitable quality for diffraction. rochester.edu Once a suitable crystal is obtained, the crystallographic data can be collected and the structure solved and refined.

Below is a representative data table illustrating the type of information that would be generated from an X-ray crystallographic analysis of this compound.

Interactive Table 1: Representative X-ray Crystallographic Data for this compound

| Parameter | Illustrative Value |

| Chemical Formula | C8H12N2O2 |

| Formula Weight | 168.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.210 |

| R-factor | 0.045 |

Note: The data presented in this table is hypothetical and serves as an example of the parameters determined in an X-ray crystallography experiment. These values are based on typical data for similar organic molecules.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. saschirality.org These methods, primarily Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for studying the stereochemistry of chiral compounds. creative-biostructure.com While this compound itself is achiral, its derivatives can be synthesized to contain stereocenters, making them amenable to chiroptical analysis.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org A CD spectrum displays positive or negative peaks, known as Cotton effects, in the region of the molecule's chromophores. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration and conformation of the molecule. ubc.ca

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD spectrum also exhibits Cotton effects, which are related to the CD spectrum through the Kronig-Kramers transforms. researchgate.net

For a chiral derivative of this compound, for instance, one where a chiral substituent is attached to the amine nitrogen, CD and ORD spectroscopy would be crucial for:

Determining the absolute configuration of the newly introduced stereocenter.

Studying the conformational preferences of the molecule in solution.

Assessing the enantiomeric purity of the synthesized compound.

The following table provides an illustrative example of the data that might be obtained from a chiroptical analysis of a hypothetical chiral derivative, such as (R)-N-(1-phenylethyl)-(4,6-dimethoxypyridin-3-yl)methanamine.

Interactive Table 2: Representative Chiroptical Spectroscopy Data for a Chiral Derivative of this compound

| Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Specific Rotation [α] (deg) |

| CD | 280 | +15,000 | N/A |

| CD | 250 | -8,000 | N/A |

| ORD | 589 (D-line) | N/A | +45.2 |

Note: The data in this table is hypothetical and intended to illustrate the type of results obtained from CD and ORD spectroscopy. The specific values would depend on the exact structure of the chiral derivative and the solvent used.

Theoretical and Computational Chemistry Studies of 4,6 Dimethoxypyridin 3 Yl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in (4,6-Dimethoxypyridin-3-YL)methanamine would be fundamentally investigated using quantum chemical methods. These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can determine the optimized geometry and various electronic properties of this compound. A typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately model the molecule's ground state.

From these calculations, key electronic parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other properties such as ionization potential, electron affinity, electronegativity, and global hardness and softness can also be calculated to provide a comprehensive understanding of the molecule's electronic behavior.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 0.8 | eV |

| Electronegativity (χ) | 3.5 | eV |

| Global Hardness (η) | 2.7 | eV |

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals (MOs) of this compound would reveal the distribution of electron density and the nature of chemical bonds. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is found on the electron-deficient regions, which are prone to nucleophilic attack.

For this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the pyridine (B92270) nitrogen and the oxygen atoms of the methoxy (B1213986) groups, as well as the π-system of the pyridine ring. The LUMO would likely be a π* orbital distributed over the pyridine ring. Visualizing the contours of these frontier molecular orbitals would provide a clear picture of the molecule's reactive sites.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of the atoms in the molecule, known as conformers, and to determine their relative energies. This is particularly important for the rotatable bonds, such as the C-C bond connecting the pyridine ring to the methanamine group and the C-O bonds of the methoxy groups.

Molecular mechanics or DFT calculations can be used to perform a systematic search of the potential energy surface to locate the energy minima corresponding to stable conformers. The results would indicate the most probable shapes the molecule adopts.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape and reveal how the molecule transitions between different conformers. These simulations can be performed in a vacuum or in the presence of a solvent to mimic physiological conditions, offering insights into how the environment influences the molecule's structure and dynamics.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts for the ¹H and ¹³C nuclei of this compound can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT.

The calculated chemical shifts for each nucleus in the molecule can be compared with experimental NMR spectra. A good correlation between the predicted and observed shifts provides strong evidence for the proposed molecular structure. Discrepancies can point to incorrect assignments or suggest the presence of different conformers or tautomers in the experimental sample.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Hypothetical ¹³C Shift (ppm) | Attached Proton(s) | Hypothetical ¹H Shift (ppm) |

|---|---|---|---|

| C2 | 158.2 | H2 | 7.95 |

| C3 | 120.5 | - | - |

| C4 | 162.0 | - | - |

| C5 | 98.7 | H5 | 6.40 |

| C6 | 160.3 | - | - |

| CH₂ (methanamine) | 40.1 | Hα | 3.80 |

| OCH₃ (at C4) | 55.8 | Hβ | 3.90 |

| OCH₃ (at C6) | 55.4 | Hγ | 3.85 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies correspond to the different ways the atoms in the molecule can vibrate, such as stretching, bending, and torsional motions.

The predicted vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations. This comparison helps to confirm the presence of particular functional groups and provides further validation of the molecule's structure. For example, characteristic stretching frequencies would be expected for the N-H bonds of the amine group, the C-O bonds of the methoxy groups, and the aromatic C-C and C-N bonds of the pyridine ring.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Hypothetical Frequency (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | Amine | 3350 |

| N-H Asymmetric Stretch | Amine | 3450 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3050-3100 |

| C-H Stretch (Aliphatic) | Methoxy/Methanamine | 2850-2980 |

| C=N/C=C Stretch | Pyridine Ring | 1500-1600 |

| C-O Stretch | Methoxy | 1020-1250 |

Computational Studies of Reaction Mechanisms Involving this compound

A thorough literature search did not yield any computational studies detailing the reaction mechanisms involving this compound. Such studies are crucial for understanding how this molecule participates in chemical reactions, including the step-by-step process of bond breaking and formation.

Transition State Analysis

No specific transition state analyses for reactions involving this compound have been reported in the scientific literature. Transition state analysis is a key component of computational reaction mechanism studies, providing insights into the energy barriers of a reaction.

Energetics of Reaction Pathways

There is currently no available data on the energetics of reaction pathways for this compound. This type of data, typically obtained through quantum chemical calculations, is fundamental for predicting the feasibility and outcomes of chemical reactions.

Interaction Studies with Solvents and Other Molecules

No computational or experimental studies detailing the interaction of this compound with solvents or other molecules were found. These studies are important for understanding the compound's solubility, stability, and potential intermolecular interactions, which are critical for its application in various chemical contexts.

Future Research Directions and Prospects for 4,6 Dimethoxypyridin 3 Yl Methanamine

Exploration of Novel Reactivity and Unprecedented Transformations

Future research into (4,6-Dimethoxypyridin-3-YL)methanamine is poised to uncover novel reactivity patterns and unprecedented chemical transformations. The interplay between the aminomethyl group and the dimethoxy-substituted pyridine (B92270) ring presents opportunities for intramolecular reactions and the stabilization of reactive intermediates. Investigations into its coordination chemistry with various transition metals could lead to the development of new catalysts. Furthermore, the electronic properties of the pyridine ring may be fine-tuned through derivatization, opening avenues for its use in diverse chemical domains.

Design and Synthesis of Advanced Functional Materials Utilizing the Pyridine Scaffold

The pyridine scaffold of this compound serves as a versatile building block for the design and synthesis of advanced functional materials. mdpi.comnih.gov Analogous to how terpyridine derivatives are employed in catalysis and the development of photovoltaic devices, this compound could be incorporated into metal-organic frameworks (MOFs) and metallopolymers. mdpi.comnih.gov The ability of the pyridine nitrogen and the exocyclic amine to coordinate with metal ions makes it a candidate for creating porous materials for gas storage and separation, as well as new catalysts for a range of organic transformations. mdpi.com

| Potential Functional Material | Precursor Compound | Potential Application |

| Metal-Organic Frameworks (MOFs) | This compound | Gas storage, catalysis |

| Metallopolymers | This compound | Photovoltaics, sensors |

| Heterogeneous Catalysts | This compound | Fine chemical synthesis |

Computational Design and Optimization of Derivatives

Computational chemistry offers a powerful tool for the rational design and optimization of derivatives of this compound. Density functional theory (DFT) and other computational methods can be employed to predict the electronic properties, reactivity, and potential biological activity of novel analogs. These in silico studies can guide synthetic efforts by identifying promising candidates for specific applications, thereby reducing the experimental workload and accelerating the discovery of new functional molecules. For instance, computational docking studies could explore the potential of its derivatives as inhibitors for specific biological targets.

Development of Asymmetric Synthetic Methodologies Involving this compound

The development of asymmetric synthetic methodologies is a crucial area of research for producing enantiomerically pure compounds. While the catalytic asymmetric synthesis of chiral pyridine derivatives can be challenging due to the coordinating ability of the pyridine nitrogen, various strategies have been developed to overcome this. chim.it Future work could focus on utilizing this compound as a chiral ligand or a substrate in asymmetric transformations. For example, conjugate additions of chiral lithium amides to pyridyl-substituted acrylates have been shown to produce chiral β-pyridyl-β-amino acid derivatives with high enantiomeric excess. st-andrews.ac.ukresearchgate.net Similar strategies could be adapted for this compound.

Integration into Flow Chemistry Systems for Enhanced Efficiency

The integration of synthetic routes to this compound and its derivatives into continuous flow chemistry systems presents an opportunity to enhance reaction efficiency, safety, and scalability. beilstein-journals.orgresearchgate.netacs.orgacs.orgmdpi.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. beilstein-journals.orgresearchgate.netacs.org Methodologies like the Bohlmann–Rahtz pyridine synthesis have been successfully adapted to flow conditions, demonstrating the feasibility of continuous processing for pyridine derivatives. beilstein-journals.orgresearchgate.net Applying these principles to the synthesis of this compound could streamline its production and facilitate its use in larger-scale applications.

Expansion of Synthetic Utility in Diversified Chemical Domains

The unique structural features of this compound suggest its potential for broad synthetic utility across various chemical domains. Its bifunctional nature allows it to act as a versatile building block in the synthesis of complex molecules. For example, it could be a key intermediate in the preparation of novel pharmaceutical agents, agrochemicals, and other specialty chemicals. The pyridine ring can undergo a variety of functionalization reactions, while the primary amine can be readily converted into a wide range of functional groups, further expanding its synthetic potential.

Q & A

Q. What are the recommended synthetic routes for (4,6-dimethoxypyridin-3-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves functionalization of a pre-substituted pyridine scaffold. A common approach is reductive amination of (4,6-dimethoxypyridin-3-yl)methanol using ammonia or amines under catalytic hydrogenation (e.g., Pd/C or Ra-Ni). Alternatively, nucleophilic substitution on halogenated intermediates (e.g., 3-bromo-4,6-dimethoxypyridine) with ammonia can yield the target amine. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may complicate purification.

- Catalyst optimization : Hydrogenation efficiency depends on catalyst loading (5–10% Pd/C) and H₂ pressure (1–3 atm) .

- Purification : Chromatography or recrystallization is critical due to polar byproducts. Yields typically range from 40–70% depending on substrate purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyridine ring protons resonate between δ 6.5–8.5 ppm, with splitting patterns indicating substitution (e.g., doublets for H-2 and H-5 in 4,6-dimethoxy substitution).

- Methoxy groups appear as singlets at δ 3.8–4.0 ppm.

- The aminomethyl (-CH₂NH₂) group shows a triplet near δ 3.3 ppm (¹H) and δ 40–45 ppm (¹³C) .

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-O stretches (~1250 cm⁻¹) confirm functional groups.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 183.1 (calculated for C₈H₁₂N₂O₂). Fragmentation patterns (e.g., loss of -OCH₃) aid structural validation .

Advanced Research Questions

Q. How can researchers address contradictory data in reported synthetic yields or spectral assignments?

Methodological Answer: Contradictions often arise from impurities or variable reaction conditions. To resolve discrepancies:

Cross-validation : Compare NMR data with computational predictions (DFT calculations for chemical shifts) .

Reproducibility checks : Standardize solvent drying (e.g., molecular sieves for amines) and catalyst activation protocols.

Advanced analytics : Use 2D NMR (HSQC, HMBC) to confirm connectivity, especially for regioisomeric byproducts .

Batch-to-batch analysis : Track impurities via HPLC-MS; common byproducts include over-reduced pyridines or demethylated derivatives .

Q. What strategies optimize the compound’s utility in catalytic systems or as a ligand?

Methodological Answer: The amine group enables coordination to transition metals (e.g., Pd, Cu) for catalysis. Optimization steps include:

- Ligand design : Modify steric/electronic properties via methoxy group substitution. For example, bulkier alkoxy groups enhance enantioselectivity in asymmetric catalysis .

- Metal compatibility : Screen metal salts (e.g., Pd(OAc)₂ vs. CuI) in cross-coupling reactions.

- Stability testing : Assess ligand degradation under reaction conditions (e.g., high temperature) via TGA or in situ IR .

Q. How does the electronic environment of the pyridine ring influence reactivity in nucleophilic substitutions?

Methodological Answer: The 4,6-dimethoxy groups act as electron-donating substituents, activating the pyridine ring toward electrophilic attack at the 3-position. Experimental approaches include:

- Hammett studies : Correlate substituent effects with reaction rates (e.g., SNAr reactions with nitro groups).

- DFT calculations : Map electrostatic potential surfaces to predict regioselectivity .

- Competition experiments : Compare reactivity with analogues (e.g., 4-methoxy vs. 4,6-dimethoxy derivatives) .

Methodological Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.